Eptapirone fumarate

5-HT1A receptor in vivo pharmacology anxiolytic research

Research requiring maximal 5-HT1A activation demands a full agonist, not a partial agonist like buspirone (IA=0.49). Eptapirone fumarate (F-11440) delivers intrinsic activity of 1.0 relative to serotonin. - Nanomolar affinity (Ki=4.8 nM; pKi=8.33) - 30-60x higher in vivo potency than buspirone - Clean off-target profile: no antidopaminergic or antihistaminergic effects - ED50=0.049 mg/kg for hippocampal serotonin decrease Supplied as a research-grade reference standard for benchmarking novel 5-HT1A ligands.

Molecular Formula C20H27N7O6
Molecular Weight 461.5 g/mol
CAS No. 179756-85-5
Cat. No. B223282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEptapirone fumarate
CAS179756-85-5
Synonyms4-methyl-2-(4-(4-(pyrimidin-2-yl)piperazino)butyl)-2H,4H-1,2,4-triazin-3,5-dione
eptapirone
F 11440
F-11440
Molecular FormulaC20H27N7O6
Molecular Weight461.5 g/mol
Structural Identifiers
SMILESCN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=NC=CC=N3
InChIInChI=1S/C16H23N7O2.C4H4O4/c1-20-14(24)13-19-23(16(20)25)8-3-2-7-21-9-11-22(12-10-21)15-17-5-4-6-18-15;5-3(6)1-2-4(7)8/h4-6,13H,2-3,7-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyIRTCWPNSLGQHOR-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Eptapirone Fumarate: High-Efficacy 5-HT1A Full Agonist


Eptapirone fumarate (also known as F-11440) is a high-efficacy, selective 5-HT1A receptor full agonist from the azapirone family [1]. Its primary mechanism involves potent activation of the serotonin 5-HT1A receptor, a key target in anxiety and depression research. The compound is characterized by nanomolar binding affinity (Ki = 4.8 nM; pKi = 8.33) and an intrinsic activity profile that distinguishes it from other partial agonists in its class [1][2].

Target Probe Full agonist probe for 5-HT1A signaling pathway studies
Model Context Supports behavioral pharmacology research in rodent models
Reference Standard Benchmark compound for full agonist activity at 5-HT1A receptors

Eptapirone Differentiation from Partial 5-HT1A Agonists


While multiple compounds target the 5-HT1A receptor, generic substitution is not scientifically justified due to profound differences in intrinsic efficacy, in vivo potency, and functional selectivity. Eptapirone fumarate is a full agonist with an intrinsic activity of 1.0 relative to serotonin [1]. In contrast, clinically available alternatives like buspirone are partial agonists with significantly lower intrinsic activity (0.49) [1]. These differences translate to vastly different functional outcomes: eptapirone is 30- to 60-fold more potent in vivo than buspirone [1] and exhibits a cleaner off-target profile, lacking the antidopaminergic and antihistaminergic liabilities seen in comparators [1]. The quantitative evidence below establishes why eptapirone fumarate offers a distinct and non-interchangeable pharmacological tool for research requiring a pure, high-efficacy 5-HT1A full agonist.

Target Compound
Eptapirone (F-11440)
5-HT1A Full Agonist
Maximal receptor activation (intrinsic activity comparable to serotonin) ensures full pathway engagement in cellular and behavioral models.
vs
Potential Substitute
Buspirone / Ipsapirone
5-HT1A Partial Agonists
Partial agonists induce submaximal receptor activation, which may not replicate the biological responses required for full-spectrum 5-HT1A studies.

Eptapirone: Quantitative Comparative Evidence


In Vivo 5-HT1A Potency Advantage

Eptapirone fumarate (F-11440) demonstrates markedly greater in vivo potency as a 5-HT1A agonist compared to its closest analogs. In rat models, it was found to be 30- to 60-fold more potent than buspirone and 4- to 20-fold more potent than flesinoxan in exerting agonist activity at pre- and postsynaptic receptors. This was measured by its ability to decrease hippocampal extracellular serotonin (5-HT) levels and to increase plasma corticosterone levels, respectively [1][2]. This substantial potency advantage is a key differentiator for research applications.

In Vivo Potency Context
Head-to-head
30–60x vs. Buspirone
Reported in vivo 5-HT1A agonism context
Rat model; hippocampal 5-HT / plasma corticosterone endpoints
5-HT1A receptor in vivo pharmacology anxiolytic research

Full Agonism vs. Partial 5-HT1A Agonists

The functional outcome of receptor binding is determined by intrinsic activity. Eptapirone fumarate exhibits an intrinsic activity (IA) of 1.0 relative to the endogenous ligand serotonin (5-HT), classifying it as a full agonist at the 5-HT1A receptor [1]. This is a critical distinction from partial agonists like buspirone (IA = 0.49) and ipsapirone (IA = 0.46), which cannot achieve the same maximal receptor activation even at saturating concentrations [1]. Flesinoxan, another high-efficacy agonist, still falls short with an IA of 0.93 [1].

Intrinsic Activity Profile
Head-to-head
IA = 1.0 (Full) vs. 0.49 (Partial)
Differentiates full from partial 5-HT1A agonists
Human 5-HT1A receptor; cAMP inhibition assay
intrinsic activity receptor pharmacology 5-HT1A full agonism

5-HT1A Receptor Binding Affinity

Eptapirone fumarate demonstrates superior binding affinity for the 5-HT1A receptor. In radioligand binding assays, its affinity (Ki = 4.8 nM; pKi = 8.33) is approximately 7-fold higher than that of buspirone (pKi = 7.50) [1]. The affinity is also notably higher than that of the partial agonist tandospirone, which exhibits a Ki of 27 ± 5 nM [2]. While eptapirone's affinity is slightly lower than the super-agonist flesinoxan (pKi = 8.91), its overall functional profile, including its full agonist intrinsic activity and improved selectivity, makes it a more balanced tool for many research applications [1].

Binding Affinity
Head-to-head
Ki = 4.8 nM
Supports target engagement at lower concentrations
Radioligand binding assay; ~7-fold higher affinity than buspirone
binding affinity radioligand binding 5-HT1A receptor

Off-Target Selectivity Profile

The functional selectivity of eptapirone fumarate is significantly cleaner than that of its comparators. It demonstrates no detectable antidopaminergic activity in vivo, unlike buspirone, which inhibited all directly observable behavioral effects of methylphenidate in rats [1]. Furthermore, eptapirone shows no evidence of antihistaminergic activity, unlike flesinoxan, which protected against the effects of a histamine aerosol in guinea pigs [1]. Additionally, eptapirone has a 70-fold separation between its 5-HT1A agonist and alpha-1 adrenergic antagonist properties, whereas flesinoxan shows a dangerously narrow <3-fold separation [1].

Off-Target Selectivity
Head-to-head
Absence of anti-DA/H1 activity
Reported cleaner off-target profile in vivo
In vivo rat/guinea pig models; vs. buspirone/flesinoxan liabilities
receptor selectivity off-target pharmacology behavioral pharmacology

Eptapirone Research Applications


Full-Spectrum 5-HT1A Activation Studies

Eptapirone fumarate is the preferred tool for studies requiring maximal and unequivocal 5-HT1A receptor activation. Its intrinsic activity of 1.0 [1] ensures the induction of a full, serotonin-like response, enabling researchers to investigate the complete repertoire of 5-HT1A-mediated cellular and behavioral effects. This is a task that partial agonists like buspirone (IA=0.49) or tandospirone are inherently incapable of performing [1][2].

Anxiolytic & Antidepressant Behavioral Models

For researchers utilizing standard behavioral assays such as the forced swim test (for antidepressant-like activity) or conflict procedures (for anxiolytic-like activity), eptapirone fumarate provides a robust and reproducible signal. Its 30- to 60-fold higher in vivo potency compared to buspirone [3] allows for the use of lower doses, which in turn minimizes potential off-target effects and drug accumulation issues in chronic dosing paradigms.

In Vivo Microdialysis of Serotonin

Eptapirone fumarate is an ideal candidate for in vivo microdialysis studies focused on serotonergic tone. Its high potency in decreasing hippocampal extracellular serotonin levels (ED50 = 0.049 mg/kg) [4] provides a clear and measurable neurochemical response. This property, coupled with its clean selectivity profile that avoids confounding dopaminergic or histaminergic effects [3], allows for a more straightforward interpretation of changes in neurotransmitter dynamics.

5-HT1A Full Agonist Reference Standard

In pharmaceutical research and development, eptapirone fumarate serves as a critical reference standard for the 'full agonist' end of the 5-HT1A efficacy spectrum. When profiling novel chemical entities, benchmarking them against eptapirone's intrinsic activity (1.0) and potency (Ki=4.8 nM) [3] provides a well-defined, quantitative point of comparison to understand the functional characteristics of new compounds.

Application
Selection Property
Validation Focus
5-HT1A Full Agonism Studies
Intrinsic activity profile
Maximal receptor response in cellular assays
Behavioral Model Research
In vivo potency context
Dose-response in anxiety/depression-like models
In Vivo Microdialysis Studies
Neurochemical response profile
5-HT modulation in target brain regions
5-HT1A Ligand Profiling
Benchmark affinity/potency context
Comparator for novel compound characterization

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